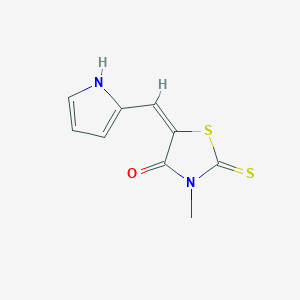![molecular formula C17H14N2S2 B5194938 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide, also known as CMPT, is a small molecule compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in a variety of applications, including cancer research, drug development, and molecular biology. In
作用機序
The mechanism of action of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide involves the inhibition of specific enzymes and pathways in the body. 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide inhibits the activity of the AKT pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide induces apoptosis in cancer cells. 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide also inhibits the activity of COX-2, which reduces the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide are still being studied. However, studies have shown that 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide can induce apoptosis in cancer cells, reduce the production of inflammatory molecules in the body, and inhibit the growth of tumor cells.
実験室実験の利点と制限
One of the advantages of using 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one of the limitations of using 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide is that it can be toxic at high concentrations. Careful dosing and handling are required to ensure the safety of researchers.
将来の方向性
There are many potential future directions for the study of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide. One area of research is the development of new cancer therapies based on the inhibition of the AKT pathway. Another area of research is the development of new anti-inflammatory drugs based on the inhibition of COX-2. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide and its potential use in other areas of scientific research.
Conclusion
In conclusion, 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide is a small molecule compound that has shown promising results in a variety of scientific research applications. Its ability to induce apoptosis in cancer cells and inhibit the activity of COX-2 make it a potential candidate for the development of new cancer therapies and anti-inflammatory drugs. However, further studies are needed to fully understand its mechanism of action and potential uses in other areas of scientific research.
合成法
The synthesis of 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide involves the reaction of 4-methylthiophenol with 4-bromobenzonitrile in the presence of potassium carbonate and copper iodide to form 4-(4-methylphenylthio)benzonitrile. This intermediate is then reacted with prop-2-yn-1-amine in the presence of triethylamine and copper iodide to form 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide.
科学的研究の応用
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide has been shown to have a wide range of scientific research applications. One of the most promising applications is in cancer research. Studies have shown that 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. This makes 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide a potential candidate for the development of new cancer therapies.
2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide has also been studied for its potential use in drug development. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. This makes 2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide a potential candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
(Z)-2-cyano-3-[4-(4-methylphenyl)sulfanylphenyl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S2/c1-12-2-6-15(7-3-12)21-16-8-4-13(5-9-16)10-14(11-18)17(19)20/h2-10H,1H3,(H2,19,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYVXQTHGBNEU-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide](/img/structure/B5194855.png)
![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5194955.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)